molecular formula C9H20N2O2 B103232 N-Trimethyllysine CAS No. 19253-88-4

N-Trimethyllysine

Cat. No.: B103232
CAS No.: 19253-88-4
M. Wt: 188.27 g/mol
InChI Key: MXNRLFUSFKVQSK-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyllysine can be synthesized through the methylation of lysine residues in proteins. This process involves the action of protein lysine methyltransferases, which transfer methyl groups from S-adenosylmethionine to the lysine residues . The reaction conditions typically require the presence of cofactors such as Fe²⁺ and 2-oxoglutarate .

Industrial Production Methods

In industrial settings, trimethyllysine is often produced through the enzymatic breakdown of endogenous proteins containing trimethyllysine residues. This method is preferred due to its efficiency and the availability of trimethyllysine in various vegetable sources .

Chemical Reactions Analysis

Types of Reactions

Trimethyllysine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving trimethyllysine include S-adenosylmethionine for methylation and 2-oxoglutarate for hydroxylation . The reactions often require specific cofactors such as Fe²⁺ and molecular oxygen .

Major Products Formed

The major products formed from the reactions of trimethyllysine include hydroxyl-trimethyllysine and various methylated derivatives, depending on the specific reaction conditions .

Comparison with Similar Compounds

Trimethyllysine is unique due to its specific role in carnitine biosynthesis and epigenetic regulation. Similar compounds include:

Trimethyllysine stands out due to its specific involvement in both carnitine biosynthesis and the regulation of epigenetic processes, making it a compound of significant interest in various fields of research .

Properties

CAS No.

19253-88-4

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

(2S)-2-amino-6-(trimethylazaniumyl)hexanoate

InChI

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1

InChI Key

MXNRLFUSFKVQSK-QMMMGPOBSA-N

Isomeric SMILES

C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N

SMILES

C[N+](C)(C)CCCCC(C(=O)O)N

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)[O-])N

19253-88-4

physical_description

Solid

Synonyms

6-N-L-trimethyl-L-lysine
epsilon-N-trimethyl-L-lysine
epsilon-N-trimethyl-lysine
N(6),N(6),N(6)-trimethyl-L-lysine
TRIMETHYLLLYSINE
trimethyllysine
trimethyllysine chloride, (S)-isomer
trimethyllysine hydroxide, inner salt, (S)-isomer
trimethyllysine hydroxide,inner salt, (+-)-isomer
trimethyllysine, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Trimethyllysine
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N-Trimethyllysine
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N-Trimethyllysine
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N-Trimethyllysine
Reactant of Route 6
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N-Trimethyllysine

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